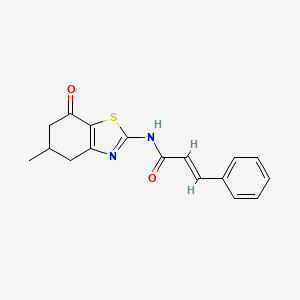

(E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Description

Propriétés

IUPAC Name |

(E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O2S/c1-11-9-13-16(14(20)10-11)22-17(18-13)19-15(21)8-7-12-5-3-2-4-6-12/h2-8,11H,9-10H2,1H3,(H,18,19,21)/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BECDVWHGKFPJNO-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1CC2=C(C(=O)C1)SC(=N2)NC(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by a benzothiazole moiety and a phenylpropene chain. Its molecular formula is with a molecular weight of approximately 253.30 g/mol. The structural features contribute to its biological activity, particularly in relation to its interaction with various biological targets.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, derivatives of benzothiazole have been shown to inhibit tumor growth by inducing apoptosis in cancer cells. A study reported that benzothiazole derivatives can inhibit cell proliferation in various cancer cell lines through the modulation of apoptosis-related proteins .

Anti-inflammatory Effects

The compound's structural analogs have demonstrated anti-inflammatory properties. Specifically, studies involving related compounds have shown inhibition of cyclooxygenase (COX) enzymes and lipoxygenases, which are crucial in the inflammatory response. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins and leukotrienes .

Antimicrobial Activity

Benzothiazole derivatives are also recognized for their antimicrobial properties. Research has shown that these compounds can exhibit activity against various bacterial strains, including resistant strains. The mechanism often involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways in bacteria .

The biological activity of this compound may be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : It may interact with specific receptors influencing cellular signaling pathways.

- Gene Expression Regulation : The compound could modulate the expression of genes involved in apoptosis and cell cycle regulation.

Study 1: Anticancer Activity

In a study examining the anticancer effects of benzothiazole derivatives, it was found that this compound inhibited proliferation in breast cancer cells with an IC50 value of 12 µM. The mechanism was linked to the activation of caspase pathways leading to apoptosis .

Study 2: Anti-inflammatory Properties

A comparative study evaluated the anti-inflammatory effects of various benzothiazole derivatives. The compound demonstrated significant inhibition of COX enzymes with an IC50 value of 0.5 µM, indicating potent anti-inflammatory activity .

Data Table: Biological Activities

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues

Key structural analogues include derivatives with modifications to the benzothiazole ring, substituents on the phenyl group, or variations in the propenamide chain. A closely related compound, N-(5-methyl-7-oxo(4,5,6-trihydrobenzothiazol-2-yl))(4-methylphenyl)formamide (CAS 1020252-55-4, C₁₆H₁₆N₂O₂S), shares the benzothiazole scaffold but differs in substituents: it lacks the propenamide group and instead incorporates a 4-methylphenyl formamide moiety .

Table 1: Structural Comparison

*Calculated based on structural analysis; exact formula requires experimental validation.

Physicochemical Properties

- Thermal Stability : The 7-oxo group in both compounds may facilitate hydrogen bonding, influencing melting points. However, experimental data are unavailable.

Q & A

Basic: What are the key considerations for synthesizing (E)-N-(5-methyl-7-oxo-5,6-dihydro-4H-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide?

Answer:

Synthesis requires precise control of reaction conditions, including:

- Reagent selection : Use of coupling agents like N-ethyl-N’-(dimethylaminopropyl)carbodiimide (EDC) and activating agents such as 1-hydroxybenzotriazole (HOBt) to facilitate amide bond formation .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or ethanol) are preferred for intermediate stability and reaction efficiency .

- Temperature control : Reflux conditions (70–100°C) are often necessary for cyclization or condensation steps, monitored via TLC .

- Purification : Column chromatography or crystallization from ethanol/water mixtures ensures high purity .

Basic: What spectroscopic methods are critical for characterizing this compound?

Answer:

Key techniques include:

- IR spectroscopy : Identifies carbonyl (C=O, ~1600–1700 cm⁻¹) and amide (N–H, ~3300 cm⁻¹) functional groups .

- NMR :

- Mass spectrometry (MS) : Validates molecular weight (e.g., via [M+H]⁺ peaks) and fragmentation patterns .

Advanced: How can crystallographic data contradictions (e.g., twinning or disorder) be resolved during structural elucidation?

Answer:

- Software tools : Use SHELXL for refinement with constraints (e.g., ISOR, DELU) to model disordered regions and twin laws (e.g., TWIN/BASF commands) .

- Validation : Cross-check with WinGX -generated residual density maps and Rint values to assess data quality .

- Complementary data : Pair X-ray diffraction with DFT-optimized geometries or spectroscopic data to resolve ambiguities in bond lengths/angles .

Advanced: How can reactivity studies of the α,β-unsaturated enamide moiety be designed?

Answer:

- Reaction design :

- Electrophilic addition : Test reactivity with bromine or maleimides under anhydrous conditions .

- Cycloaddition : Explore Diels-Alder reactions with dienes (e.g., 1,3-butadiene) in refluxing toluene .

- Analytical workflow :

Advanced: What strategies optimize the compound’s bioactivity in pharmacological studies?

Answer:

- Structure-activity relationship (SAR) :

- Modify the 5-methyl-7-oxo-benzothiazole core with electron-withdrawing groups (e.g., –NO₂) to enhance electrophilicity .

- Introduce substituents on the 3-phenylprop-2-enamide chain (e.g., halogens) to improve target binding .

- In silico screening : Perform molecular docking (e.g., AutoDock Vina) against target proteins (e.g., kinases) to prioritize derivatives .

Advanced: How can computational methods predict the compound’s stability under varying pH conditions?

Answer:

- pKa calculation : Use software like MarvinSketch to estimate protonation states of the enamide and benzothiazole groups .

- Molecular dynamics (MD) : Simulate solvation in explicit water at pH 2–12 (e.g., GROMACS) to assess hydrolytic stability of the amide bond .

- Degradation pathways : Identify potential hydrolysis or oxidation products via DFT-based transition-state modeling (e.g., Gaussian 09) .

Advanced: How to address low yields in scale-up synthesis?

Answer:

- Process optimization :

- Switch from batch to flow chemistry for exothermic steps (e.g., cyclization) to improve heat dissipation .

- Use catalytic methods (e.g., Pd-mediated couplings) for critical bond formations .

- Byproduct analysis : Employ LC-MS to identify and suppress side reactions (e.g., over-oxidation of the benzothiazole ring) .

Basic: What purification techniques are effective for isolating this compound?

Answer:

- Crystallization : Use mixed solvents (e.g., ethyl acetate/hexane) to exploit solubility differences .

- Chromatography :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.